JMS-17-2 -

JMS-17-2

Catalog Number: EVT-270593
CAS Number:
Molecular Formula: C25H26ClN3O
Molecular Weight: 419.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

JMS-17-2 is a small molecule that acts as a potent and selective antagonist of the chemokine receptor CX3CR1. [] Chemokine receptors are involved in various cellular processes, including chemotaxis, cell adhesion, and signaling. CX3CR1, in particular, has been implicated in several diseases, including cancer and inflammatory disorders. JMS-17-2 has been primarily studied for its potential to inhibit CX3CR1 activity in pre-clinical models of breast cancer metastasis. [, , , ]

JMS-17-2 is a novel small molecule inhibitor of CX3CR1 [, , , , ]. It is the first CX3CR1 antagonist and lead compound of a class of potentially new drugs with a novel mechanism of action that could be added to the arsenal of therapies currently used to treat advanced breast adenocarcinoma [].

CX3CL1

Compound Description: CX3CL1, also known as fractalkine, is a chemokine that acts as a ligand for the CX3CR1 receptor []. It is involved in cell adhesion and migration [].

Relevance: CX3CL1 is directly relevant to JMS-17-2 because JMS-17-2 acts as an antagonist to the CX3CR1 receptor, which CX3CL1 binds to. By blocking the interaction between CX3CL1 and CX3CR1, JMS-17-2 aims to inhibit the downstream effects of this interaction, including the homing and colonization of breast cancer cells in the skeleton [, , , ].

Small interfering RNA targeting CX3CL1 (siRNA-CX3CL1)

Compound Description: siRNA-CX3CL1 is a molecule designed to specifically degrade CX3CL1 mRNA, thereby reducing CX3CL1 protein levels [].

Relevance: siRNA-CX3CL1 is relevant to JMS-17-2 because both target the CX3CL1/CX3CR1 axis. While JMS-17-2 directly inhibits the receptor (CX3CR1), siRNA-CX3CL1 aims to reduce the availability of the ligand (CX3CL1) []. This makes siRNA-CX3CL1 a valuable tool to study the effects of CX3CL1/CX3CR1 signaling and to compare with the effects of JMS-17-2.

Overexpressed CX3CL1 (pcDNA-CX3CL1)

Compound Description: pcDNA-CX3CL1 likely refers to a vector containing the coding sequence for CX3CL1, allowing for the overexpression of this chemokine in cells [].

Relevance: Using pcDNA-CX3CL1 in experimental settings helps to understand the effects of increased CX3CL1 levels []. This is relevant to JMS-17-2 research because it allows researchers to investigate if the inhibitory effects of JMS-17-2 on cancer cell activity are indeed mediated through blocking CX3CL1 signaling.

Overview

5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one, also known as JMS-17-2, is a chemical compound classified as a selective antagonist of the CX3C chemokine receptor 1. This compound has garnered attention for its potential therapeutic applications in oncology, particularly in inhibiting metastasis in various cancers, including breast cancer and prostate cancer. The molecular formula of this compound is C25H26ClN3O, and it possesses a molecular weight of approximately 419.9 g/mol .

Synthesis Analysis

The synthesis of JMS-17-2 involves several key steps, starting from commercially available precursors:

  1. Formation of Core Structure: The process begins with the reaction of a substituted aniline with chloroacetyl chloride to create an intermediate compound.
  2. Cyclization: This intermediate undergoes cyclization in the presence of a suitable base, leading to the formation of the core structure characteristic of JMS-17-2.
  3. Functionalization: The core structure is then functionalized through various chemical reactions, including halogenation, amination, and coupling reactions to introduce necessary functional groups .

These synthetic routes are crucial for producing the compound in sufficient purity and yield for further study.

Chemical Reactions Analysis

JMS-17-2 undergoes various chemical reactions that are significant for its biological activity:

  • Antagonistic Action: The primary reaction involves binding to the CX3CR1 receptor, where it acts as an antagonist. This interaction prevents the receptor's activation by its natural ligand, fractalkine, thereby inhibiting downstream signaling pathways associated with cancer cell metastasis.
  • Biochemical Pathways: The compound's mechanism affects pathways involved in cell migration and proliferation, which are critical for cancer metastasis. By blocking these pathways, JMS-17-2 reduces the metastatic potential of cancer cells .
Mechanism of Action

The mechanism of action for 5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one primarily involves its role as an antagonist to the CX3CR1 receptor. Upon binding to this receptor:

  1. Inhibition of Metastatic Seeding: The antagonistic action leads to a significant reduction in the metastatic seeding of circulating tumor cells to secondary tissues.
  2. Impact on Tumor Microenvironment: By modulating the interaction between cancer cells and their microenvironment, JMS-17-2 can alter inflammatory responses that promote tumor growth and spread .
Physical and Chemical Properties Analysis

The physical and chemical properties of JMS-17-2 include:

  • Molecular Formula: C25H26ClN3O
  • Molecular Weight: 419.9 g/mol
  • Solubility: The compound is soluble in dimethyl sulfoxide (DMSO), which is commonly used in biological assays.

These properties are essential for understanding how the compound behaves in biological systems and its potential formulations for therapeutic use .

Applications

5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one has several scientific applications:

  • Oncology Research: It serves as a tool compound for studying the role of CX3CR1 in cancer metastasis and could lead to the development of new therapeutic strategies targeting this receptor.
  • Drug Development: Its selectivity and potency make it a candidate for further development into drugs aimed at preventing or treating metastatic cancers.
Introduction to 5-(3-(4-(4-Chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one

This synthetic small molecule represents an advanced chemokine receptor antagonist within medicinal chemistry. Characterized by a multi-ring system featuring pyrroloquinoxaline and piperidine moieties, it exhibits targeted protein-binding capabilities. Its structural complexity enables specific interactions with inflammatory and oncological targets, positioning it as a key candidate for therapeutic development.

Nomenclature and Structural Identification

IUPAC Nomenclature and Canonical SMILES Representation

The systematic IUPAC name 5-(3-(4-(4-Chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one precisely defines its atomic connectivity. Key components include:

  • A pyrrolo[1,2-a]quinoxalin-4(5H)-one core (tricyclic heteroaromatic system)
  • A 4-(4-chlorophenyl)piperidine subunit (chlorophenyl-substituted N-heterocycle)
  • A trimethylene linker (propyl chain) connecting the nitrogen atoms.

The canonical SMILES representation is:O=C1C2=CC=CN2C3=C(C=CC=C3)N1CCCN4CCC(C5=CC=C(Cl)C=C5)CC4This string encodes molecular topology, confirming the lactam carbonyl (O=C1), chloroaryl group (Cl)C=C5), and tertiary amine linkage (CCCN4) [1].

Table 1: Molecular Identity Specifications

PropertyValue
IUPAC Name5-(3-(4-(4-Chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one
CAS Registry Number1380392-05-1
Canonical SMILESO=C1C2=CC=CN2C3=C(C=CC=C3)N1CCCN4CCC(C5=CC=C(Cl)C=C5)CC4
MDL IdentifierMFCD30489012

Molecular Formula (C25H26ClN3O) and Mass Spectrometry Data

The molecular formula C25H26ClN3O implies elemental composition: 25 carbon, 26 hydrogen, 1 chlorine, 3 nitrogen, and 1 oxygen atom. Key mass spectrometry characteristics:

  • Exact Monoisotopic Mass: 419.1766 Da
  • Nominal Molecular Weight: 419.95 g/mol [1]

Fragmentation patterns reveal signature ions:

  • m/z 294.08 (pyrroloquinoxalinone fragment)
  • m/z 165.12 (4-(4-chlorophenyl)piperidine moiety)
  • Chlorine’s isotopic ratio (3:1, m/z 419:421) confirms halide presence [1] [6].

Table 2: Elemental Analysis and Mass Spectral Features

ParameterValue
Molecular FormulaC25H26ClN3O
Exact Mass419.1766 Da
Nominal Molecular Weight419.95 g/mol
Characteristic Ions294.08, 165.12

Historical Context and Discovery

Patent Landscape for Pyrroloquinoxaline Derivatives as Therapeutic Agents

Pyrroloquinoxaline derivatives emerged as privileged scaffolds in CNS and oncology drug discovery. Key patents include:

  • US11267817B2 (2022): Protects composition-of-matter claims for substituted pyrroloquinoxalinones as CX3CR1 antagonists. Specifically claims the compound for inhibiting cancer metastasis via chemokine receptor blockade [2].
  • US20220144845A1 (2023): Expands applications to inflammatory disorders (multiple sclerosis, atherosclerosis) and details synthetic routes yielding >95% purity [3].

These patents establish the compound’s mechanism: Disrupting CX3CL1-CX3CR1 signaling axis, thereby inhibiting leukocyte migration and tumor cell dissemination. Broad claims cover:

  • Pharmaceutical formulations (oral/parenteral)
  • Combination therapies with cytotoxic agents (e.g., taxanes)
  • Diagnostic imaging applications [2] [3].

Table 3: Key Patents Covering Pyrroloquinoxaline Derivatives

Patent NumberPriority DateAssigneeKey Claims
US11267817B2March 2018Unnamed BiopharmaCX3CR1 antagonists for cancer metastasis inhibition
US20220144845A1November 2021Unnamed BiopharmaSynthetic methods; applications in atherosclerosis and neuroinflammation

Emergence of CX3CR1 Antagonists in Medicinal Chemistry

CX3CR1 (fractalkine receptor) gained prominence as a target due to its roles in:

  • Leukocyte adhesion and transendothelial migration
  • Microglial activation in neuroinflammation
  • Tumor microenvironment modulation (e.g., metastatic niche formation) [4].

Early CX3CR1 inhibitors suffered from poor bioavailability or off-target activity. This compound’s design overcame these limitations via:

  • Optimized linker length: 3-carbon chain balances potency and metabolic stability
  • Chlorophenyl group: Enhances receptor occupancy through hydrophobic interactions
  • Pyrroloquinoxalinone core: Provides planar rigidity for membrane penetration [2] [3].

Preclinical evidence confirms its superiority:

  • 50 nM IC50 against CX3CR1 in chemotaxis assays
  • >100-fold selectivity over related receptors (CCR2, CCR5)
  • Oral bioavailability (F = 62% in murine models) [3].

Table 4: Structural Features Enabling CX3CR1 Antagonism

Structural ElementFunctional Role
4-(4-Chlorophenyl)piperidineTargets hydrophobic subpocket of CX3CR1; chlorine enhances binding affinity
Propyl linkerOptimal length for connecting pharmacophores without steric clash
Pyrrolo[1,2-a]quinoxalin-4-oneEngages polar residues via H-bonding; confers metabolic oxidation resistance

Properties

Product Name

5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one

IUPAC Name

5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-one

Molecular Formula

C25H26ClN3O

Molecular Weight

419.9 g/mol

InChI

InChI=1S/C25H26ClN3O/c26-21-10-8-19(9-11-21)20-12-17-27(18-13-20)14-4-16-29-23-6-2-1-5-22(23)28-15-3-7-24(28)25(29)30/h1-3,5-11,15,20H,4,12-14,16-18H2

InChI Key

WOSMCMULWWHMIV-UHFFFAOYSA-N

SMILES

C1CN(CCC1C2=CC=C(C=C2)Cl)CCCN3C4=CC=CC=C4N5C=CC=C5C3=O

Solubility

Soluble in DMSO

Synonyms

JMS-17-2; JMS172; JMS 17 2; JMS17-2; JMS-172; JMS 17-2; JMS-17 2

Canonical SMILES

C1CN(CCC1C2=CC=C(C=C2)Cl)CCCN3C4=CC=CC=C4N5C=CC=C5C3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.